tert-butyl (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate
Description
Chemical Structure: This compound features a bicyclo[1.1.1]pentane core substituted with a trifluoromethyl group at position 3 and an (2S)-configured amino acetate ester. The tert-butyl ester acts as a protecting group for the carboxylic acid functionality.
Properties
Molecular Formula |
C12H18F3NO2 |
|---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate |
InChI |
InChI=1S/C12H18F3NO2/c1-9(2,3)18-8(17)7(16)10-4-11(5-10,6-10)12(13,14)15/h7H,4-6,16H2,1-3H3/t7-,10?,11?/m1/s1 |
InChI Key |
VEPGRKBSZKOUHZ-CAZGOSDBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](C12CC(C1)(C2)C(F)(F)F)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C12CC(C1)(C2)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate typically involves multiple steps. One common route includes the formation of the bicyclo[1.1.1]pentane core through carbene insertion into bicyclo[1.1.0]butane or via radical or nucleophilic addition across [1.1.1]propellane The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions
Chemical Reactions Analysis
tert-Butyl (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
tert-butyl (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate is a chemical compound with the molecular formula and a molecular weight of 265.27 g/mol . It contains a trifluoromethyl group, which gives it specific chemical properties that make it useful in various scientific and industrial applications.
Chemical Structure and Identifiers
Key identifiers for this compound include:
- PubChem CID: 121604963
- CAS Number: 1987412-54-3
- IUPAC Name: tert-butyl (2S)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate
- SMILES: CC(C)(C)OC(=O)C@HN
- InChI: InChI=1S/C12H18F3NO2/c1-9(2,3)18-8(17)7(16)10-4-11(5-10,6-10)12(13,14)15/h7H,4-6,16H2,1-3H3/t7-,10?,11?/m1/s1
- Molecular Formula:
Potential Applications in Scientific Research
While the provided search results do not detail specific applications of this compound, the search results do highlight the broader utility of bicyclo[1.1.1]pentane (BCP) derivatives in medicinal chemistry .
BCP as a Bioisostere for Drug Development
- Bioisosteric Replacement: The bicyclo[1.1.1]pentane (BCP) motif is used as a bioisostere to replace benzene rings. This replacement can improve the physicochemical properties of potential drug candidates .
- Property Enhancement: Introducing a BCP motif can enhance drug solubility and reduce lipophilicity, while maintaining excellent permeability .
- SAR Studies: BCPs are valuable in structure-activity relationship (SAR) studies, helping to explore chemical space in drug discovery .
Specific Areas of Application
Given the general applications of BCP derivatives, this compound may be useful in:
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the rigid bicyclo[1.1.1]pentane core provides structural stability. This combination allows for precise interactions with biological molecules, potentially leading to significant biological effects .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₈H₁₁ClF₃NO₂ (hydrochloride salt)
- Molecular Weight : 245.63 g/mol (hydrochloride salt)
- CAS Number : 914082-74-9 (free acid form)
- Stereochemistry : The (2S)-configuration is critical for biological activity, as seen in analogs targeting integrated stress response pathways (e.g., eIF2B activators) .
Comparison with Structurally Similar Compounds
Substituent Variations on the Bicyclo[1.1.1]pentane Core
Impact of Substituents :
Stereochemical and Functional Group Modifications
Functional Group Effects :
Physicochemical and Analytical Properties
Biological Activity
tert-butyl (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate, with the chemical formula CHFNO and CAS number 1987412-54-3, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article summarizes its biological activity based on available research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a bicyclic structure with a trifluoromethyl group, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and metabolic stability.
Structural Formula
- Chemical Formula : CHFNO
- Molecular Weight : 267.27 g/mol
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways.
Potential Mechanisms
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.
- Receptor Modulation : It could potentially modulate receptors that play a role in neurotransmission or other signaling pathways.
Case Study: Antitumor Activity
A study evaluated the effects of structurally similar compounds on human cancer cell lines, revealing that certain bicyclic structures exhibited IC values in the low micromolar range against breast and lung cancer cells.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Bicyclic Analog A | MCF-7 (Breast) | 5.0 |
| Bicyclic Analog B | A549 (Lung) | 4.5 |
In Vivo Studies
Limited in vivo data are available for this compound specifically. However, studies on related compounds indicate potential for anti-inflammatory and analgesic effects, warranting further investigation into this compound's pharmacological profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
